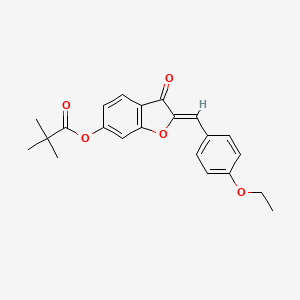

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate

Description

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic benzofuran derivative characterized by a Z-configured benzylidene moiety at the C2 position of the benzofuran core. The compound features a 4-ethoxy-substituted benzylidene group and a pivalate (2,2-dimethylpropanoate) ester at the C6 position. Its molecular formula is C₂₃H₂₄O₅, with a molecular weight of 404.43 g/mol. The Z-configuration ensures distinct spatial arrangements, influencing intermolecular interactions and biological activity.

Properties

Molecular Formula |

C22H22O5 |

|---|---|

Molecular Weight |

366.4 g/mol |

IUPAC Name |

[(2Z)-2-[(4-ethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2,2-dimethylpropanoate |

InChI |

InChI=1S/C22H22O5/c1-5-25-15-8-6-14(7-9-15)12-19-20(23)17-11-10-16(13-18(17)27-19)26-21(24)22(2,3)4/h6-13H,5H2,1-4H3/b19-12- |

InChI Key |

IKFJMXVFABXZKS-UNOMPAQXSA-N |

Isomeric SMILES |

CCOC1=CC=C(C=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Canonical SMILES |

CCOC1=CC=C(C=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OC(=O)C(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate typically involves the condensation of 4-ethoxybenzaldehyde with a benzofuran derivative under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is then refluxed for several hours to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can occur at the benzofuran ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Solvents: Ethanol, methanol, dichloromethane

Major Products Formed

Oxidation: Carboxylic acids, ketones

Reduction: Alcohols, alkanes

Substitution: Substituted benzofuran derivatives

Scientific Research Applications

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Key Differences :

- Substituents : The target compound has a 4-ethoxy group on the benzylidene ring, whereas the analog features 3,4-dimethoxy groups .

- Molecular Weight : The dimethoxy analog has a molecular weight of 382.14 g/mol (C₂₂H₂₂O₆), compared to 404.43 g/mol for the ethoxy variant.

- Spatial Effects : The bulkier ethoxy group may introduce steric hindrance, affecting binding to biological targets.

Table 1: Structural and Physical Comparison

Comparison with Hydroxyacetophenone Derivatives

The Handbook of Hydroxyacetophenones lists compounds such as 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-2-oxoethyl 2,2-dimethylpropanoate (C₂₁H₃₂O₄). Key contrasts include:

- Core Structure: Hydroxyacetophenones lack the benzofuran ring, instead featuring a linear acetophenone backbone.

- Substituent Effects: The 3,5-di-tert-butyl groups in the hydroxyacetophenone derivative create extreme steric hindrance, reducing reactivity but improving oxidative stability.

- Functional Groups: The presence of a free hydroxyl group in hydroxyacetophenones (vs. the esterified pivalate in the target compound) impacts hydrogen-bonding capacity and acidity (pKa ~10 for phenolic OH).

Table 2: Functional Group and Reactivity Comparison

Research Findings and Implications

- Synthetic Accessibility : The ethoxy variant may require longer reaction times for benzylidene formation compared to methoxy analogs due to steric effects .

- Biological Relevance : Dimethoxy and ethoxy substituents are common in kinase inhibitors (e.g., EGFR inhibitors), suggesting the target compound could be optimized for similar pathways.

Biological Activity

(2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a complex structure that includes a benzofuran core, which is known for its diverse pharmacological properties. This article reviews the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The unique structure of the compound contributes to its biological activity. It consists of:

- Benzofuran Core : This moiety is associated with various biological activities, including antioxidant and anti-inflammatory effects.

- Ethoxybenzylidene Group : This substituent may enhance lipophilicity and facilitate interaction with biological targets.

- Dimethylpropanoate Moiety : This ester functionality can influence pharmacokinetics and solubility.

Comparison with Related Compounds

| Compound Name | Structure Characteristics | Notable Activities |

|---|---|---|

| Benzofuran | Basic benzofuran skeleton | Antioxidant, anti-inflammatory |

| Ethoxybenzaldehyde | Contains ethoxy group | Precursor for various reactions |

| Dimethylpropanoate | Ester functionality | Used in drug formulations |

The combination of these structural elements in (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate may confer distinct biological properties that warrant further investigation.

Research indicates that compounds similar to (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate exhibit various mechanisms of action:

- Inhibition of Enzymatic Activity : Some studies have shown that benzofuran derivatives can inhibit enzymes such as poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms. This inhibition can lead to increased sensitivity in cancer cells to chemotherapeutic agents .

- Antioxidant Activity : The benzofuran structure is known to possess antioxidant properties, which can mitigate oxidative stress in cells and potentially reduce inflammation.

- Hypoglycemic Effects : Related compounds have demonstrated hypoglycemic activity, suggesting that the target compound may also influence glucose metabolism .

Case Studies and Experimental Data

Several studies have investigated the biological activity of related compounds:

- PARP Inhibition : A study highlighted the synthesis of novel benzofuran derivatives that showed significant inhibition of PARP activity with IC50 values as low as 0.079 μM. These findings suggest that modifications in the benzofuran structure can enhance potency against cancer cells .

- Hypoglycemic Agents : Research on benzyloxazolidine derivatives indicated that incorporating a benzofuran structural element significantly increased their hypoglycemic potency in obese mouse models .

Pharmacological Applications

The potential applications for (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate include:

- Cancer Therapy : Due to its ability to inhibit PARP, this compound may be explored as a therapeutic agent in cancer treatment, particularly for BRCA-deficient tumors.

- Metabolic Disorders : Its possible hypoglycemic effects point towards potential use in managing diabetes or metabolic syndrome.

Q & A

Basic: What synthetic methodologies are recommended for preparing (2Z)-2-(4-ethoxybenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl 2,2-dimethylpropanoate with high purity?

Answer:

The synthesis involves multi-step reactions, including:

Aldol condensation to form the benzylidene-benzofuran core (controlled at 60–80°C for 8–12 hours in ethanol).

Esterification using 2,2-dimethylpropanoic acid chloride under reflux in anhydrous dichloromethane.

Purification via column chromatography (silica gel, hexane:ethyl acetate gradient) to isolate the Z-isomer, confirmed by HPLC (>95% purity) .

Key parameters:

- Temperature control (±2°C) to prevent isomerization.

- Solvent choice (polar aprotic solvents minimize side reactions) .

Advanced: How can discrepancies in reported biological activity data for similar benzofuran derivatives be systematically resolved?

Answer:

Contradictions often arise from:

- Structural variations (e.g., substituents like methoxy vs. ethoxy groups altering lipophilicity) .

- Assay conditions (e.g., cell line specificity, incubation time).

Methodological resolution: - Perform dose-response curves across multiple assays (e.g., anti-inflammatory: COX-2 inhibition vs. TNF-α ELISA).

- Use molecular docking to compare binding affinities to target proteins (e.g., COX-2, NF-κB) .

Example: A 4-ethoxy substituent may enhance membrane permeability vs. 3-methoxy derivatives, explaining higher in vivo activity despite similar in vitro IC50 values .

Basic: What spectroscopic techniques are critical for confirming the stereochemistry and functional groups of this compound?

Answer:

- NMR (¹H and ¹³C):

- Z-configuration confirmed by vinyl proton coupling constants (J = 10–12 Hz for transoid protons).

- Ethoxy group: δ 1.3–1.5 ppm (triplet, CH3) and δ 4.0–4.2 ppm (quartet, OCH2) .

- IR: Ester carbonyl stretch at 1720–1740 cm⁻¹ and conjugated ketone at 1680–1700 cm⁻¹ .

- Mass spectrometry (HRMS): Confirm molecular ion ([M+H]+) and fragmentation patterns .

Advanced: How can the metabolic stability of this compound be optimized for in vivo studies?

Answer:

Strategies:

Prodrug design: Replace the ester group with a hydrolytically stable amide (e.g., 2,2-dimethylpropanamide) to resist esterase cleavage .

Deuterium incorporation: Replace labile hydrogens (e.g., benzylic positions) to slow oxidative metabolism .

Pharmacokinetic profiling:

- Microsomal stability assay (human liver microsomes, 1–4 hours).

- Plasma protein binding (ultrafiltration, LC-MS quantification) .

Basic: What are the key physicochemical properties influencing this compound’s solubility and bioavailability?

Answer:

| Property | Value/Characteristic | Impact |

|---|---|---|

| LogP | ~3.5 (calculated) | Moderate lipophilicity |

| Aqueous solubility | <10 µg/mL (simulated gastric fluid) | Low, requires formulation |

| pKa | Ester group: ~1.5; Ketone: Non-ionizable | Stability in acidic environments |

| Formulation advice: Use cyclodextrin complexes or nanoemulsions to enhance solubility . |

Advanced: What computational approaches are effective in predicting off-target interactions for this benzofuran derivative?

Answer:

Molecular dynamics simulations: Analyze binding stability to non-target proteins (e.g., cytochrome P450 isoforms) over 100-ns trajectories.

Chemoproteomics: Use activity-based protein profiling (ABPP) to identify covalent binders .

QSAR models: Train models on benzofuran datasets to predict toxicity (e.g., hERG channel inhibition) .

Basic: How does the Z-isomer configuration impact biological activity compared to the E-isomer?

Answer:

- Z-isomer: Planar structure enhances π-π stacking with aromatic residues in enzyme active sites (e.g., COX-2), increasing potency .

- E-isomer: Steric hindrance from substituents reduces binding affinity (e.g., IC50 for Z-isomer: 0.8 µM vs. E-isomer: 12 µM in COX-2 inhibition) .

Validation: Chiral HPLC separation followed by in vitro assays .

Advanced: What strategies mitigate oxidative degradation during long-term storage of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.